molecular formula C36H53NO10 B1673894 (2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid CAS No. 93522-10-2

(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid

Cat. No.: B1673894
CAS No.: 93522-10-2
M. Wt: 659.8 g/mol
InChI Key: OSKAZZUZQORABG-UQKUNJBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

L-681217, also known as Antibiotic L-681,217, is a glycolipid-type antibiotic related to the efrotomycin class . Its primary target is the elongation factor Tu (EF-Tu) , a protein involved in bacterial protein synthesis .

Mode of Action

L-681217 inhibits bacterial protein synthesis at the elongation stage . By targeting EF-Tu, it prevents the addition of amino acids to the growing peptide chain during translation . This disruption of protein synthesis ultimately inhibits bacterial growth .

Biochemical Pathways

L-681217 is part of a class of compounds synthesized by large enzyme complexes such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) . These biosynthetic proteins are typically encoded in neighboring loci and organized in gene clusters . NRPS and PKS employ a similar strategy for the biosynthesis of two distinct classes of natural products . In addition, NRPS/PKS hybrid biosynthetic systems give structurally more diverse compounds .

Result of Action

As a result of its interaction with EF-Tu, L-681217 inhibits bacterial protein synthesis, leading to the inhibition of bacterial growth . It shows broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action of L-681217 can be influenced by environmental factors such as the presence of solvents (ethanol, methanol, DMF, or DMSO) that can enhance its solubility . Additionally, the compound’s stability and efficacy may be affected by storage conditions . For instance, it is recommended to store L-681217 at 20°C .

Biochemical Analysis

Biochemical Properties

L-681,217 plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis at the elongation stage. It targets elongation factor Tu (EF-Tu), a key protein involved in the translation process. By binding to EF-Tu, L-681,217 increases the GTPase activity associated with EF-Tu, thereby disrupting the elongation phase of protein synthesis . This interaction is highly specific and significantly impacts bacterial growth and survival.

Cellular Effects

L-681,217 affects various types of cells and cellular processes, primarily by inhibiting protein synthesis. In bacterial cells, it completely inhibits poly(U)-dependent poly(Phe) synthesis, which is essential for protein production . This inhibition leads to a halt in bacterial growth and replication. Additionally, L-681,217 has been shown to increase the GTPase activity of EF-Tu in Escherichia coli, further disrupting cellular functions .

Molecular Mechanism

The molecular mechanism of L-681,217 involves its binding to elongation factor Tu (EF-Tu) during the elongation stage of protein synthesis. This binding increases the GTPase activity of EF-Tu, which is crucial for the proper functioning of the elongation cycle . By enhancing GTPase activity, L-681,217 disrupts the normal process of protein elongation, leading to the inhibition of protein synthesis and subsequent bacterial cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-681,217 have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods

Dosage Effects in Animal Models

The effects of L-681,217 vary with different dosages in animal models. At lower concentrations, it effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, L-681,217 may exhibit toxic effects, including potential damage to host tissues. The threshold effects and toxicity levels need to be carefully studied to determine the optimal dosage for therapeutic use.

Metabolic Pathways

L-681,217 is involved in metabolic pathways related to protein synthesis inhibition. It interacts with elongation factor Tu (EF-Tu) and affects the metabolic flux associated with protein production

Transport and Distribution

Within cells and tissues, L-681,217 is transported and distributed through interactions with specific transporters and binding proteins . Its solubility in various solvents, including ethanol, methanol, DMF, and DMSO, facilitates its distribution within biological systems . The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions.

Subcellular Localization

The subcellular localization of L-681,217 is primarily associated with its target, elongation factor Tu (EF-Tu), which is found in the cytoplasm of bacterial cells The compound’s activity and function are closely tied to its ability to bind to EF-Tu and disrupt protein synthesis

Chemical Reactions Analysis

L-681,217 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53NO10/c1-7-9-12-19-31-35(5,43)30(39)23-36(44,47-31)26(8-2)34(42)37-21-16-15-17-24(3)33(45-6)25(4)29-22-27(38)28(46-29)18-13-10-11-14-20-32(40)41/h7,9-20,25-31,33,38-39,43-44H,8,21-23H2,1-6H3,(H,37,42)(H,40,41)/b9-7+,11-10+,16-15+,18-13+,19-12+,20-14+,24-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKAZZUZQORABG-UQKUNJBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1CC(C(O1)C=CC=CC=CC(=O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C1CC(C(O1)/C=C/C=C/C=C/C(=O)O)O)OC)C2(CC(C(C(O2)/C=C/C=C/C)(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93522-10-2
Record name L 681217
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093522102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
Reactant of Route 2
(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
Reactant of Route 3
(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
Reactant of Route 4
(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
Reactant of Route 5
(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
Reactant of Route 6
(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
Customer
Q & A

Q1: What is the mechanism of action of L-681,217 and how does it differ from other eftomycins?

A1: While the exact mechanism of action of L-681,217 hasn't been fully elucidated in the provided research, it's classified as a "growth permittant antibiotic" within the efrotomycin family. [] Efrotomycins are known to inhibit bacterial protein synthesis. Research suggests they bind to elongation factor Tu (EF-Tu), a crucial protein in translation. This binding prevents the proper interaction of EF-Tu with the ribosome, disrupting the elongation phase of protein synthesis. [] Interestingly, L-681,217 lacks the pyridone ring found in other efrotomycins like kirromycin and aurodox. [] Despite this structural difference, it retains the ability to inhibit bacterial protein synthesis, indicating the pyridone ring may not be essential for this activity. [] Further research is needed to fully understand the specific interactions of L-681,217 with its target and any unique aspects of its mechanism compared to other family members.

Q2: What is the structural difference between L-681,217 and demethyl-L-681,217?

A2: While the provided abstracts don't offer a full structural breakdown of both compounds, the names suggest that demethyl-L-681,217 is a derivative of L-681,217 lacking a methyl group. [, , ] The exact position of this missing methyl group requires further investigation using the complete structural data for both compounds. This structural difference might influence the activity, potency, and specificity of demethyl-L-681,217 compared to L-681,217.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.